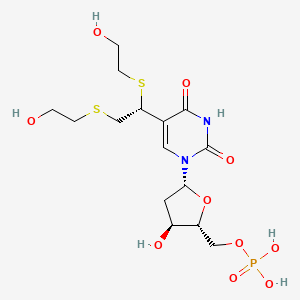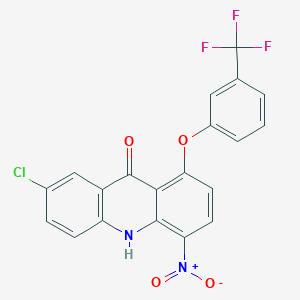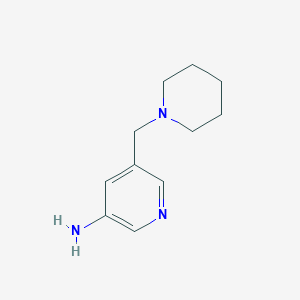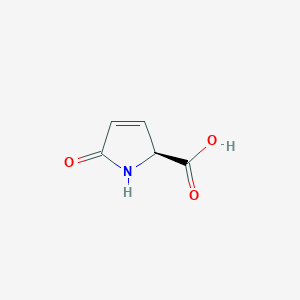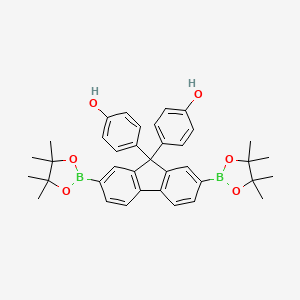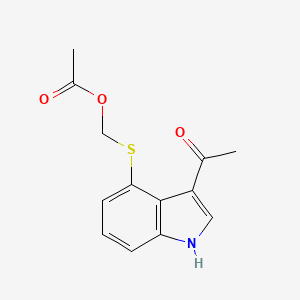![molecular formula C12H17N3 B12938124 5-(1H-Benzo[d]imidazol-6-yl)pentan-1-amine](/img/structure/B12938124.png)
5-(1H-Benzo[d]imidazol-6-yl)pentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1H-Benzo[d]imidazol-6-yl)pentan-1-amine is a compound that features a benzimidazole ring attached to a pentylamine chain. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the benzimidazole ring imparts significant chemical stability and biological activity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Benzo[d]imidazol-6-yl)pentan-1-amine typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Pentylamine Chain: The pentylamine chain can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
5-(1H-Benzo[d]imidazol-6-yl)pentan-1-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various alkyl or aryl groups .
Applications De Recherche Scientifique
5-(1H-Benzo[d]imidazol-6-yl)pentan-1-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(1H-Benzo[d]imidazol-6-yl)pentan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The benzimidazole ring can interact with enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can modulate pathways related to cell proliferation, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Benzo[d]imidazole: The parent compound, which lacks the pentylamine chain but retains the benzimidazole ring.
2-(1H-Benzo[d]imidazol-2-yl)ethanamine: A similar compound with an ethylamine chain instead of a pentylamine chain.
6-(1H-Benzo[d]imidazol-2-yl)benzo[a]phenazin-5-ol: A more complex derivative with additional aromatic rings.
Uniqueness
5-(1H-Benzo[d]imidazol-6-yl)pentan-1-amine is unique due to the presence of the pentylamine chain, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may contribute to its distinct biological activities compared to other benzimidazole derivatives .
Propriétés
Formule moléculaire |
C12H17N3 |
|---|---|
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
5-(3H-benzimidazol-5-yl)pentan-1-amine |
InChI |
InChI=1S/C12H17N3/c13-7-3-1-2-4-10-5-6-11-12(8-10)15-9-14-11/h5-6,8-9H,1-4,7,13H2,(H,14,15) |
Clé InChI |
LFKBXDJPLUEOGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CCCCCN)NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


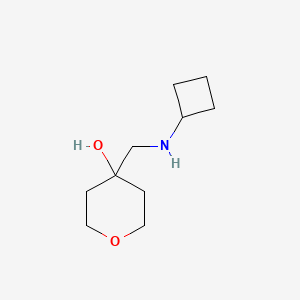
![Acetamide, N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl]-](/img/structure/B12938059.png)
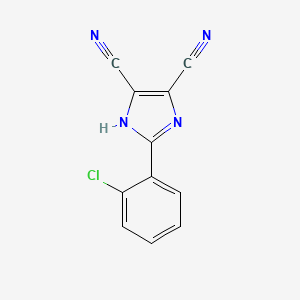

![3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B12938068.png)
![Benzenemethanol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]-](/img/structure/B12938077.png)
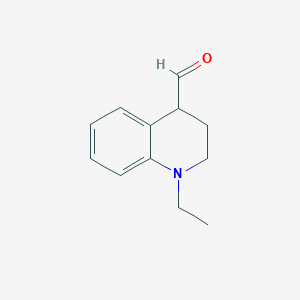
![Cyclohexanol, 1-[1-[2-(methylthio)phenyl]-1H-imidazol-2-yl]-](/img/structure/B12938092.png)
